REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([N:14]([CH3:16])[NH2:15])=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=O)C.[OH-].[K+]>C(O)(=O)C>[CH3:16][N:14]1[C:7]2=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=[C:6]2[C:4](=[O:3])[NH:15]1 |f:1.2|
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Name
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4-(N-Methyl-hydrazino)-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
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Quantity
|
6 g
|
Type
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reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)SC)N(N)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 15 minutes
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Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the formed product was isolated by filtration
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Type
|
CUSTOM
|
Details
|
Crude product was recrystalized from a 3:1 ethanol-water mixture
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Name
|
|
Type
|
product
|
Smiles
|
CN1NC(C=2C1=NC(=NC2)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |